![molecular formula C17H21N3O3S B12262957 N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide](/img/structure/B12262957.png)
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole derivative using methyl iodide or dimethyl sulfate.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate with an appropriate amine under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-carboxamide
- N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-amine
- N-cyclopropyl-4-methoxy-7-methyl-1,3-benzothiazole-2-thiol
Uniqueness
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-10-3-6-12(22-2)14-15(10)24-17(19-14)20-7-8-23-13(9-20)16(21)18-11-4-5-11/h3,6,11,13H,4-5,7-9H2,1-2H3,(H,18,21) |
InChI Key |
BUMOPZSVOZHEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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